A Comprehensive Technical Guide to (3-Bromophenyl)(cyclobutyl)methanone: Synthesis, Identification, and Application
A Comprehensive Technical Guide to (3-Bromophenyl)(cyclobutyl)methanone: Synthesis, Identification, and Application
Abstract
This technical guide provides an in-depth exploration of (3-bromophenyl)(cyclobutyl)methanone, a versatile chemical intermediate with growing relevance in medicinal chemistry and materials science. We will establish the definitive identification of this compound, including its Chemical Abstracts Service (CAS) number, and present a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation. The core of this document is a comprehensive analysis of the techniques required for its structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to utilize this valuable molecular scaffold.
Core Identification and Physicochemical Profile
(3-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone characterized by a cyclobutyl group and a meta-substituted bromophenyl ring attached to a central carbonyl moiety. This specific arrangement of functional groups—a reactive bromine atom for cross-coupling reactions and a modifiable ketone—makes it a highly valuable building block in synthetic organic chemistry.
It is crucial to distinguish this compound from its structural isomers, such as 3-(3-bromophenyl)cyclobutan-1-one, where the carbonyl group is part of the cyclobutane ring. The correct nomenclature and CAS number are paramount for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| Compound Name | (3-Bromophenyl)(cyclobutyl)methanone | IUPAC Nomenclature |
| Synonyms | 3-Bromophenyl cyclobutyl ketone | Common Name |
| CAS Number | 898790-58-4 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₁H₁₁BrO | - |
| Molecular Weight | 239.11 g/mol | - |
| Chemical Structure | ![]() | - |
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Notes |
| Appearance | Off-white to yellow solid/oil | Dependent on purity |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water. | Typical for non-polar organic compounds[2]. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard for reactive organic intermediates. |
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and reliable method for synthesizing (3-bromophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of bromobenzene.[3][4] This classic electrophilic aromatic substitution reaction offers high yields and, critically, avoids the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][4] The ketone product is also less reactive than the starting material, which effectively prevents polysubstitution.[3]
The key electrophile, a cyclobutyl-substituted acylium ion, is generated in situ from cyclobutanecarbonyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[5][6][7]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. The use of anhydrous conditions is critical, as AlCl₃ reacts violently with water.
-
Addition of Reactants: In a separate flask, prepare a solution of bromobenzene (1.2 equivalents) and cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Acylation Reaction: Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (cyclobutanecarbonyl chloride).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step decomposes the aluminum chloride-ketone complex and should be performed with caution due to the exothermic nature and evolution of HCl gas.[7]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (3-bromophenyl)(cyclobutyl)methanone.
Analytical Identification and Characterization
Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.
Expected Analytical Data
The following table summarizes the key diagnostic signals expected from the primary analytical techniques.
| Technique | Expected Observation | Rationale and Interpretation |
| ¹H NMR | • ~7.6-8.0 ppm: Multiplets (4H, aromatic protons). • ~3.5-3.8 ppm: Multiplet (1H, methine proton α to carbonyl). • ~1.8-2.5 ppm: Multiplets (6H, cyclobutyl methylene protons). | The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The downfield shift of the methine proton is due to the deshielding effect of the adjacent carbonyl group. |
| ¹³C NMR | • ~198-202 ppm: Carbonyl (C=O). • ~120-140 ppm: Aromatic carbons (6 signals expected). • ~45-50 ppm: Methine carbon (α to carbonyl). • ~25-30 ppm: Methylene carbons (cyclobutyl). • ~15-20 ppm: Methylene carbon (cyclobutyl). | The chemical shift of the carbonyl carbon is highly diagnostic for ketones. The presence of six distinct aromatic signals confirms the meta-substitution pattern. |
| IR Spectroscopy | • ~1680 cm⁻¹: Strong, sharp (C=O stretch). • ~3100-3000 cm⁻¹: Aromatic C-H stretch. • ~3000-2850 cm⁻¹: Aliphatic C-H stretch. • ~1580, 1470 cm⁻¹: Aromatic C=C stretch. • ~600-500 cm⁻¹: C-Br stretch. | Conjugation of the ketone with the phenyl ring lowers the C=O stretching frequency from the typical value for saturated ketones (~1715 cm⁻¹).[8][9] The four-membered cyclobutane ring can introduce ring strain, which typically increases the C=O frequency in cyclic ketones[10][11], but its effect here as an exocyclic substituent is less pronounced. |
| Mass Spectrometry (EI) | • m/z 238 & 240: Molecular ion (M⁺) peak. • m/z 183 & 185: Acylium ion [(Br-Ph)CO⁺]. • m/z 155 & 157: Bromophenyl cation [Br-Ph⁺]. | The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is a definitive indicator.[12] The most significant fragmentation is alpha-cleavage, leading to the loss of the cyclobutyl radical and formation of the stable bromobenzoyl acylium cation.[13][14] |
Applications in Research and Drug Development
(3-Bromophenyl)(cyclobutyl)methanone is not merely a chemical curiosity; it is a strategic intermediate for accessing novel chemical matter, particularly within the pharmaceutical industry. The cyclobutane motif is increasingly recognized as a valuable "bioisostere" for phenyl rings or bulky alkyl groups, capable of improving metabolic stability, solubility, and binding affinity by introducing a three-dimensional, rigid scaffold.[15][16]
-
Scaffold for Advanced Intermediates: The compound serves as a precursor to cis-1,3-disubstituted cyclobutanes, a privileged motif in modern drug discovery.[15] The ketone functionality can be stereoselectively reduced to an alcohol, which can then direct further functionalization of the cyclobutane ring.
-
Cross-Coupling Chemistry: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]
-
Kinase Inhibitors and GPCR Modulators: Bromophenyl-containing scaffolds are prevalent in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[18] This intermediate provides a unique starting point for synthesizing novel ligands where the cyclobutyl group can probe specific hydrophobic pockets within a target protein's active site.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of (3-bromophenyl)(cyclobutyl)methanone is essential. While specific toxicology data is limited, data from structurally similar compounds, such as 3-(3-bromophenyl)cyclobutan-1-one, suggest the following precautions.[19]
-
Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[19]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.
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